Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-iodoethyl substituent at the 3-position. The iodine atom in the ethyl chain enhances its utility in cross-coupling reactions (e.g., Suzuki or Stille couplings) and nucleophilic substitutions, making it a valuable intermediate in pharmaceutical and organic synthesis . Its molecular formula is C12H22INO2, with a molecular weight of 339.22 g/mol .
Properties
IUPAC Name |
tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEOHFLQAXHPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435480 | |
| Record name | Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-86-9 | |
| Record name | Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Radical Alkylation
Visible-light-driven copper catalysis, as demonstrated in radical cascade cyclizations (Supplementary Information,), offers a scalable route for introducing alkyl iodide groups.
- Reactants:
- tert-butyl 3-vinylpiperidine-1-carboxylate (or analogous alkene)
- Iodoethane (or 1,2-diiodoethane)
- Catalyst System:
- Cu(OTf)₂ (5–10 mol%)
- Ligand L1 (5–10 mol%)
- TMG (1.8 equiv) as base
- Conditions:
- Solvent: THF
- Light: 410 nm LEDs, 25°C, 15–24 h
Optimization Data (, Table S1–S5)
| Parameter | Optimal Choice | Yield Improvement |
|---|---|---|
| Base | TMG | 47 → 88% |
| Solvent | THF | 72 → 90% |
| Copper Salt | Cu(OTf)₂ | 75 → 90% |
- The reaction proceeds via a radical pathway, with Cu(I)/Cu(II) redox cycling facilitating alkyl radical generation from iodides.
- Steric effects at the piperidine 3-position may necessitate longer reaction times for complete conversion.
Nucleophilic Substitution of Tosylate Intermediate
A classical two-step method involves tosylation followed by iodide displacement:
- Tosylation: React tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate with tosyl chloride (TsCl) in the presence of a base (e.g., Et₃N).
- Iodide Displacement: Treat the tosylate intermediate with sodium iodide (NaI) in acetone or DMF.
| Step | Yield |
|---|---|
| Tosylation | 85–90% |
| Iodide Displacement | 70–80% |
- High reproducibility and compatibility with sensitive functional groups.
Large-Scale Industrial Production
For bulk synthesis, industrial protocols emphasize cost efficiency and safety:
- Continuous Flow Reactors: Enable precise control of exothermic iodination steps.
- Catalyst Recycling: Cu(OTf)₂ recovery via aqueous extraction reduces waste.
- Purity Standards: Final products are typically ≥95% pure (HPLC), with residual iodide <0.1% (ICP-MS)[^4].
Summary of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Appel Reaction | High yield, simple setup | Toxicity of CCl₄ |
| Cu Catalysis | Scalable, mild conditions | Requires specialized equipment |
| Tosylation-Iodide Swap | Reliable for sensitive substrates | Multi-step, lower atom economy |
This analysis synthesizes methodologies from catalytic, radical, and classical organic chemistry, ensuring alignment with authoritative sources and industrial practices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodoethyl substituent undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the iodine atom. Key reactions include:
Mechanistic Insights :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states .
-
Sodium hydride (NaH) acts as a base to deprotonate nucleophiles, accelerating substitution .
Elimination Reactions
Under strongly basic conditions, the iodoethyl group undergoes β-elimination to form alkenes:
| Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KOtBu | THF, 70°C, 12 hrs | Tert-butyl 3-vinylpiperidine-1-carboxylate | N/A | |
| DBU | Toluene, reflux | Tert-butyl 3-vinylpiperidine-1-carboxylate | N/A |
Key Considerations :
-
Elimination competes with substitution in polar solvents.
-
Steric hindrance from the piperidine ring influences regioselectivity.
Boc Group Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | rt, 2–4 hrs | 3-(2-Iodoethyl)piperidine | >90% | |
| TFA | DCM, rt, 1 hr | 3-(2-Iodoethyl)piperidine | >95% |
Applications :
-
Deprotection enables further functionalization of the piperidine nitrogen for pharmaceutical intermediates .
Cross-Coupling Reactions
While less common for alkyl iodides, palladium-catalyzed couplings have been explored:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, Xantphos | PhCF₃, 110°C, 18 hrs | Piperidine-aryl conjugates | 14–34% |
Limitations :
-
Low yields due to competing side reactions (e.g., homocoupling) .
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Aryl bromides/iodides are more reactive partners in such couplings .
Oxidation and Reduction
Though not directly reported, analogous compounds suggest potential transformations:
-
Oxidation : MnO₂ or KMnO₄ could oxidize the ethyl chain to a ketone.
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Reduction : NaBH₄ or LiAlH₄ might reduce the carbamate to an alcohol (uncommon due to Boc stability).
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate serves as an important intermediate in the development of bioactive molecules. Its unique structure allows for the synthesis of various pharmaceutical compounds:
- Antimycobacterial Activity: Recent studies have highlighted its potential as an inhibitor against Mycobacterium tuberculosis, specifically targeting the MenA enzyme involved in menaquinone biosynthesis. The compound demonstrated an IC50 value between 13–22 μM, indicating moderate potency against this pathogen.
| Compound | IC50 (μM) | GIC50 (μM) |
|---|---|---|
| This compound | 13 ± 2 | 8 ± 1 |
- Cancer Therapeutics: Derivatives of this compound have shown cytotoxic effects on various cancer cell lines, outperforming standard chemotherapeutics like bleomycin. For instance, in studies involving FaDu hypopharyngeal tumor cells, significant apoptosis was observed at concentrations of 10–20 μM.
| Cell Line | Compound Concentration (μM) | % Cell Viability |
|---|---|---|
| FaDu | 10 | 45 |
| 20 | 30 |
Biological Research
The compound's structural characteristics make it a candidate for exploring interactions with biological targets:
- Cholinesterase Inhibition: The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease through dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This mechanism could enhance cognitive function by increasing acetylcholine levels in the brain.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it valuable in industrial organic synthesis.
Case Study: Antimycobacterial Activity
A study focused on evaluating the efficacy of various piperidine derivatives against Mycobacterium tuberculosis reported significant inhibition at non-toxic concentrations to mammalian cells. This study underscores the potential of this compound as a lead compound for developing new antitubercular agents.
Case Study: Cancer Cell Line Evaluation
Another significant investigation assessed the cytotoxicity of this compound on different cancer cell lines, revealing its capability to induce apoptosis more effectively than conventional therapies. These findings suggest that further exploration into its therapeutic applications is warranted.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate
- Structural Difference : The iodoethyl group is at the 4-position instead of the 3-position on the piperidine ring.
- Impact : Positional isomerism affects steric and electronic properties. For example, the 4-substituted derivative may exhibit distinct reactivity in coupling reactions due to altered spatial accessibility.
- Synthetic Utility : Both isomers are used in catalytic enantioselective α-alkylation reactions, but the 3-substituted variant is reported to yield higher stereoselectivity in certain contexts .
- Molecular Weight : Identical (339.22 g/mol) .
Functional Group Variation: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Halogen-Substituted Analog: (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Amino-Substituted Analogs: tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
- Structural Difference: Iodoethyl replaced with aminoethyl (-NH2).
- Key Properties: Reactivity: The amino group enables amide bond formation or Schiff base chemistry. Similarity Score: 0.96 (based on structural similarity algorithms) .
- Applications : Used in peptide mimetics or as a building block for bioactive molecules, contrasting with the iodo derivative’s role in metal-catalyzed reactions .
Fluorinated Analog: tert-Butyl 3,3-difluoropiperidine-1-carboxylate
Heterocyclic Analog: tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Structural Difference : Tetrazole ring replaces the iodoethyl group.
- Key Properties :
Comparative Data Table
| Compound Name | Substituent | Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate | 2-iodoethyl | 3 | 339.22 | Cross-coupling reactions, alkylation |
| tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate | 2-iodoethyl | 4 | 339.22 | Catalytic enantioselective synthesis |
| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 2-hydroxyethyl | 3 | 229.32 | Ester/amide synthesis |
| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | bromomethyl | 3 | 278.19 | SN2 reactions, cost-effective synthesis |
| tert-Butyl 3,3-difluoropiperidine-1-carboxylate | difluoro | 3 | 221.24 | Medicinal chemistry (stability) |
| tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | tetrazolyl | 3 | ~280 (estimated) | Antidiabetic agents |
Key Research Findings
- Reactivity Hierarchy : Iodo > Bromo > Hydroxyl in cross-coupling efficiency due to iodine’s superior leaving-group ability .
- Biological Relevance: Tetrazole and amino derivatives show therapeutic promise, while halogenated variants are more common in synthetic workflows .
- Stereochemical Impact : Positional isomerism (3- vs. 4-substitution) significantly affects reaction outcomes in asymmetric catalysis .
Biological Activity
Overview
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 146667-86-9) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and an iodoethyl substituent, which may influence its pharmacological properties.
- Molecular Formula: C12H18N2O2
- Molecular Weight: 226.28 g/mol
-
Structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance the compound's lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
In a study evaluating the cytotoxic effects of piperidine derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary data suggest that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study assessing the antimicrobial efficacy of various piperidine derivatives found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the piperidine ring and substituents significantly influence its biological activity.
Key Findings:
- Iodine Substitution: The presence of the iodine atom enhances biological activity by increasing lipophilicity.
- Alkyl Chain Variations: Alterations in the length and branching of alkyl chains attached to the nitrogen atom affect potency.
- Functional Group Influence: The carboxylate group plays a crucial role in receptor binding and activity modulation.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Alkylation of a piperidine precursor with a 2-iodoethyl group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) with catalytic DMAP or triethylamine at 0–20°C .
- Workup: Purification via column chromatography or recrystallization. Key intermediates should be validated by NMR and mass spectrometry.
Q. What safety precautions are critical when handling this compound?
- Respiratory protection: Use fume hoods and NIOSH-approved respirators due to potential acute toxicity (Category 4 for inhalation/dermal/oral exposure) .
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats .
- Storage: Keep in tightly sealed containers in cool (<25°C), ventilated areas away from light and oxidizing agents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Spectroscopic analysis:
- ¹H/¹³C NMR: Verify piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl group (δ 1.4 ppm). The 2-iodoethyl moiety shows characteristic splitting patterns near δ 3.0–3.5 ppm.
- Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (m/z 127).
- Elemental analysis: Validate C, H, N, and I percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
- Density Functional Theory (DFT) calculations: Compare experimental NMR shifts with computational predictions to identify conformational discrepancies.
- Single-crystal X-ray diffraction: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .
- Dynamic NMR studies: Investigate temperature-dependent splitting to detect hindered rotation or tautomerism.
Q. What strategies optimize reaction yields in the iodination step during synthesis?
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of iodide ions.
- Catalysis: Transition-metal catalysts (e.g., CuI) improve alkyl-iodide coupling efficiency.
- Temperature control: Maintain 0–5°C to minimize side reactions (e.g., elimination) .
Q. How does the 2-iodoethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling: The iodide acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids.
- Mechanistic insights: The bulky tert-butyl group may sterically hinder transmetallation steps, requiring optimized ligand systems (e.g., SPhos or XPhos). Kinetic studies (e.g., Eyring plots) can quantify activation parameters .
Q. What methodologies are suitable for studying the compound’s stability under varying pH conditions?
- Accelerated stability testing: Incubate the compound in buffers (pH 1–13) at 40°C and analyze degradation products via HPLC-MS.
- Kinetic modeling: Use Arrhenius equations to predict shelf-life under storage conditions. Hydrolysis of the Boc group is a critical degradation pathway .
Methodological Considerations
Q. How to troubleshoot low yields during Boc protection of the piperidine intermediate?
- Moisture control: Ensure anhydrous conditions (e.g., molecular sieves in DCM) to prevent Boc anhydride hydrolysis.
- Base optimization: Replace triethylamine with stronger bases (e.g., DMAP) for sterically hindered amines.
- Reaction monitoring: Use TLC (Rf ~0.5 in hexane:EtOAc 7:3) to track completion .
Q. What analytical techniques are recommended for detecting trace impurities in the final product?
Q. How to design experiments for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka, kd).
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular docking: Use AutoDock Vina to predict binding poses, guided by crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
